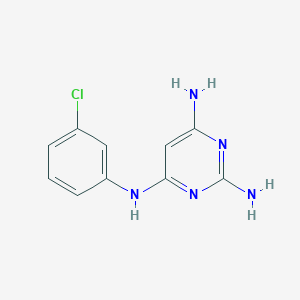
4-N-(3-chlorophenyl)pyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(3-chlorophenyl)pyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C10H10ClN5 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(3-chlorophenyl)pyrimidine-2,4,6-triamine typically involves the reaction of 2,4,6-triaminopyrimidine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure consistency and efficiency. The reaction is monitored closely to maintain the desired temperature and pH levels, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-N-(3-chlorophenyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine oxides.
Reduction: Formation of 4-N-(3-aminophenyl)pyrimidine-2,4,6-triamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-N-(3-chlorophenyl)pyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-N-(3-chlorophenyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Triaminopyrimidine: A precursor in the synthesis of 4-N-(3-chlorophenyl)pyrimidine-2,4,6-triamine.
N4-(3-chlorophenyl)pyrimidine-2,4,6-triamine: A closely related compound with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
6633-67-6 |
|---|---|
Fórmula molecular |
C10H10ClN5 |
Peso molecular |
235.67 g/mol |
Nombre IUPAC |
4-N-(3-chlorophenyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H10ClN5/c11-6-2-1-3-7(4-6)14-9-5-8(12)15-10(13)16-9/h1-5H,(H5,12,13,14,15,16) |
Clave InChI |
UBLVYMZBOMHJKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate](/img/structure/B14736374.png)
![2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate](/img/structure/B14736381.png)
![Diethyl [2-(dodecyloxy)ethyl]phosphonate](/img/structure/B14736390.png)

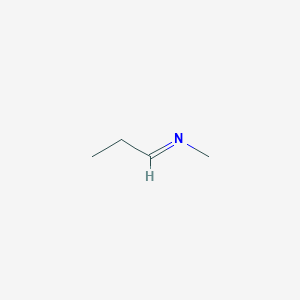
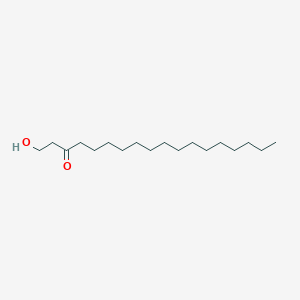
![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
![Benzyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14736408.png)
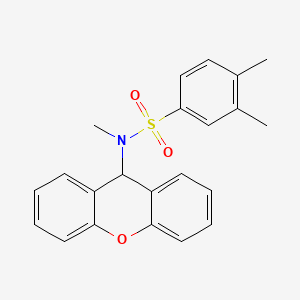
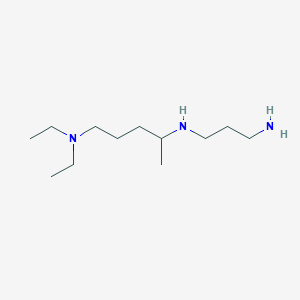

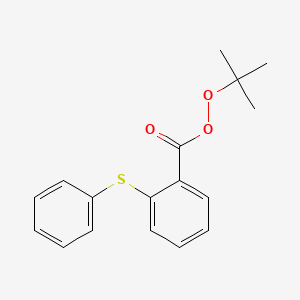
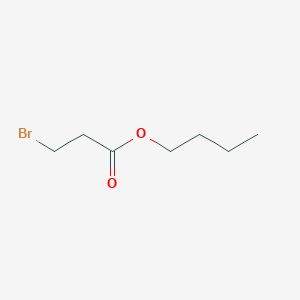
![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)
